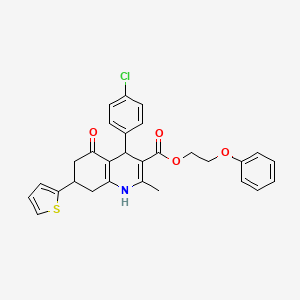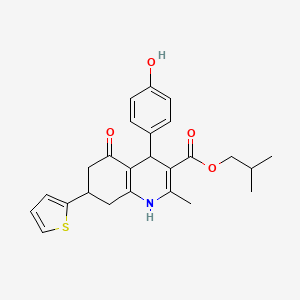![molecular formula C26H22Cl2N2O3 B11082768 (2E)-2-cyano-N-(3,5-dichlorophenyl)-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide](/img/structure/B11082768.png)
(2E)-2-cyano-N-(3,5-dichlorophenyl)-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE is a complex organic compound characterized by its unique structure, which includes cyano, dichlorophenyl, ethoxy, and methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nitrile Formation:
Acrylamide Formation: The formation of the acrylamide moiety via amide coupling reactions.
Substitution Reactions: Incorporation of the dichlorophenyl and ethoxy groups through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to primary amines.
Substitution: The aromatic rings can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar dichlorophenyl groups.
Acrylamides: Compounds with similar acrylamide moieties.
Uniqueness
(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H22Cl2N2O3 |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C26H22Cl2N2O3/c1-3-32-25-11-19(8-9-24(25)33-16-18-6-4-17(2)5-7-18)10-20(15-29)26(31)30-23-13-21(27)12-22(28)14-23/h4-14H,3,16H2,1-2H3,(H,30,31)/b20-10+ |
InChI Key |
GRHAFDZMXDDIGT-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)propanamide](/img/structure/B11082686.png)

![2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone](/img/structure/B11082695.png)
![Ethyl 4-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11082698.png)
![Ethyl 4-{3-[(1-adamantylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B11082701.png)
![3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11082706.png)
![N-Mesityl-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11082711.png)
![N'-{hydroxy[bis(4-methoxyphenyl)]acetyl}-N-(2-methylphenyl)benzohydrazide](/img/structure/B11082717.png)
![Dipropan-2-yl 2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate](/img/structure/B11082734.png)

![5-[(3,4-dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11082750.png)


![N-(2,3-dimethylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11082763.png)
